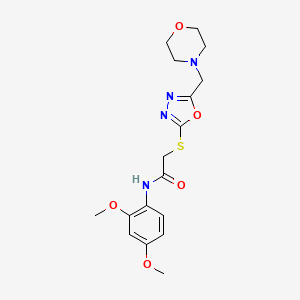
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group.
- A morpholinomethyl moiety linked to a 1,3,4-oxadiazole ring.
- A thioacetamide functional group.
This unique combination of structural elements is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including multi-drug resistant species.
Antidepressant Activity
A study on related oxadiazole derivatives demonstrated promising antidepressant effects using the forced swimming test (FST). Compounds with similar structures exhibited significant reductions in immobility duration, suggesting potential for treating depression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Modulation of neurotransmitter systems , particularly serotonin pathways relevant to mood regulation.
Synthesis and Evaluation
A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:
- Synthesis Methodology : Multi-step organic reactions were employed to develop the target compound and its analogs.
- Biological Testing : In vitro assays were conducted to assess the antimicrobial and antidepressant activities.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influence the compound's solubility and metabolic stability. These properties are crucial for enhancing bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-23-12-3-4-13(14(9-12)24-2)18-15(22)11-27-17-20-19-16(26-17)10-21-5-7-25-8-6-21/h3-4,9H,5-8,10-11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMYXKOGDBEAOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














